molecular formula C14H12BrNO2 B310363 2,3-Dimethylphenyl5-bromonicotinate

2,3-Dimethylphenyl5-bromonicotinate

Cat. No.: B310363
M. Wt: 306.15 g/mol
InChI Key: LPQOHBCYBJMDQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dimethylphenyl 5-bromonicotinate is a synthetic organic compound characterized by a nicotinic acid backbone substituted with a bromine atom at the 5-position and esterified with a 2,3-dimethylphenyl group. The bromine atom enhances electrophilic reactivity, while the dimethylphenyl group contributes to lipophilicity, influencing membrane permeability and metabolic stability .

Properties

Molecular Formula

C14H12BrNO2

Molecular Weight

306.15 g/mol

IUPAC Name

(2,3-dimethylphenyl) 5-bromopyridine-3-carboxylate

InChI

InChI=1S/C14H12BrNO2/c1-9-4-3-5-13(10(9)2)18-14(17)11-6-12(15)8-16-7-11/h3-8H,1-2H3

InChI Key

LPQOHBCYBJMDQY-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)OC(=O)C2=CC(=CN=C2)Br)C

Canonical SMILES

CC1=C(C(=CC=C1)OC(=O)C2=CC(=CN=C2)Br)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, 2,3-dimethylphenyl 5-bromonicotinate is compared to three analogs: 5-chloronicotinic acid esters , 3,5-dibromonicotinate derivatives , and 2,4-dimethylphenyl 5-bromonicotinate . Key parameters include physicochemical properties, synthetic utility, and biological activity.

Structural and Reactivity Differences

  • Halogen Substitution : Bromine at the 5-position (as in the target compound) increases molecular weight and polarizability compared to chlorine in 5-chloronicotinic acid esters, enhancing halogen-bonding interactions in biological systems . The 3,5-dibromonicotinate derivative exhibits even stronger electrophilicity but reduced solubility due to higher logP.
  • Ester Group Variations : The 2,3-dimethylphenyl group in the target compound provides steric hindrance that slows ester hydrolysis compared to methyl or ethyl esters (e.g., 5-chloronicotinic acid ethyl ester), improving metabolic stability .

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